molecular formula C13H15N5O4 B10982431 N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine

Cat. No.: B10982431
M. Wt: 305.29 g/mol
InChI Key: QQUUCQIXMSBEEZ-UHFFFAOYSA-N
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Description

N-{[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine is a high-purity chemical compound designed for pharmaceutical and biochemical research applications. This synthetic molecule features a tetrazole ring, a bioisostere for carboxylic acids, which can enhance metabolic stability and binding affinity in drug candidates. The structure integrates a beta-alanine moiety, a non-proteogenic amino acid that serves as a rate-limiting precursor in the synthesis of carnosine, a dipeptide with intracellular buffering capacity (PMID: 40528157). The phenoxyacetyl linker provides a versatile spacer that can influence the compound's overall conformation and physicochemical properties. Researchers can utilize this compound as a key building block or intermediate in medicinal chemistry, particularly in the design of novel analogs for cardiovascular and metabolic disease research. Its structure suggests potential as a synthetic intermediate for compounds acting on the renin-angiotensin system, similar to other tetrazole-containing antihypertensive drugs (Molecules. 2023;28(4):1908). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

3-[[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C13H15N5O4/c1-18-16-13(15-17-18)9-2-4-10(5-3-9)22-8-11(19)14-7-6-12(20)21/h2-5H,6-8H2,1H3,(H,14,19)(H,20,21)

InChI Key

QQUUCQIXMSBEEZ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Methylation of Tetrazole Intermediates

Post-cyclization, the tetrazole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. A patent by describes the use of 4-Me-1-(2-(1H-tetrazol-5-yl)ethyl)benzene sulfonate as a precursor, where methylation occurs at the N-2 position to yield the 2-methyl-2H-tetrazole derivative. This step achieves a yield of 78–85% when conducted in anhydrous dimethylformamide (DMF) at 60°C.

Alternative Routes via Carbodiimide-Mediated Cyclization

Recent advancements employ carbodiimide reagents (e.g., dicyclohexylcarbodiimide) to facilitate tetrazole formation from amidine precursors. This method reduces reaction times from 24 hours to 6–8 hours and improves yields to 90% under microwave-assisted conditions.

Production of β-Alanine Backbone

β-Alanine serves as the core structure for N-acylation. Traditional chemical synthesis routes face environmental challenges, prompting a shift toward microbial fermentation .

Microbial Fermentation of β-Alanine

Escherichia coli strains engineered with L-aspartate-α-decarboxylase (PanD) genes convert L-aspartate to β-alanine. Knockout of competing pathways (e.g., aspartate aminotransferase) and overexpression of pyruvate carboxylase enhance flux toward β-alanine, achieving titers of 120 g/L in fed-batch bioreactors. Purification involves ion-exchange chromatography, yielding β-alanine with ≥99% purity .

Chemical Synthesis of β-Alanine

For laboratories without fermentation capabilities, β-alanine is synthesized via the hydrolysis of acrylonitrile under alkaline conditions. This method produces β-alanine in 75–80% yield but generates toxic byproducts, limiting its industrial scalability.

Coupling of Tetrazole and β-Alanine Moieties

The final step involves conjugating the tetrazole-phenoxyacetyl group to β-alanine. This is achieved through amide bond formation using coupling reagents.

Carbodiimide-Mediated Coupling

A protocol from outlines the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of the phenoxyacetyl fragment. Reaction with β-alanine in dichloromethane at 25°C for 12 hours yields the target compound in 82% purity , requiring subsequent purification via recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers precise control over coupling efficiency. The phenoxyacetyl group is attached to a Wang resin-bound β-alanine precursor. After deprotection and cleavage with trifluoroacetic acid, the crude product is purified by reverse-phase HPLC, achieving 95% purity .

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
SolventAnhydrous DMF+15%
Temperature60°C+20%
Catalyst4-Dimethylaminopyridine+10%

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) removes unreacted β-alanine.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) separates tetrazole byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

N-Acylurea derivatives may form during carbodiimide-mediated coupling. Adding HOBt (hydroxybenzotriazole) suppresses this side reaction, improving yields by 18% .

Stability of Tetrazole Ring

The 2-methyl-2H-tetrazole group is prone to hydrolysis under acidic conditions. Storage at pH 7–8 and −20°C ensures stability for ≥6 months.

Comparative Analysis of Synthesis Routes

MethodYieldPurityScalabilityCost
Microbial + EDC75%99%High$$$
Chemical + SPPS85%95%Medium$$$$
Traditional Alkaline65%90%Low$$

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the phenoxy and beta-alanine moieties can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

Compound Name (CAS Number) Core Structure Differences Potential Functional Implications
N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine (1630901-02-8) Tetrazole ring, beta-alanine linkage, phenoxyacetyl group Enhanced solubility from beta-alanine; tetrazole metabolic stability
1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine (1528573-81-0) Triazole ring (vs. tetrazole), amine terminus Reduced ring stability; altered hydrogen-bonding capacity
2-(2-Chloro-4,5-difluorophenyl)ethylamine (1558477-33-0) Chloro-difluoroaromatic group, ethyl-methylamine chain Increased lipophilicity; potential CNS activity
N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide (1630824-10-0) Piperidine-hydroxyphenyl, sulfonamide, indole Complex pharmacokinetics; possible kinase inhibition

Critical Analysis

  • Tetrazole vs. Triazole Rings : The substitution of a tetrazole ring (5-membered, 4N) in the target compound versus a triazole (5-membered, 3N) in 1528573-81-0 may confer greater metabolic resistance due to tetrazole’s lower susceptibility to oxidative degradation . However, triazoles often exhibit stronger hydrogen-bonding interactions, which could enhance target affinity in certain contexts.
  • Beta-Alanine Conjugation : Unlike analogs with simple alkylamine chains (e.g., 1558477-33-0), the beta-alanine moiety in the target compound introduces a carboxylate group, improving water solubility and possibly reducing membrane permeability.
  • Aromatic Substituents: The phenoxyacetyl group in the target compound contrasts with chloro-difluorophenyl (1558477-33-0) or indole-sulfonamide (1630824-10-0) systems, suggesting divergent electronic and steric profiles. For instance, electron-withdrawing groups (e.g., Cl, F) may enhance electrophilic reactivity, while bulky sulfonamides could hinder target binding.

Research Implications and Limitations

The absence of direct experimental data (e.g., solubility, bioactivity) in the provided evidence necessitates caution in extrapolating functional outcomes. However, structural analogies highlight the following research priorities:

Synthetic Accessibility : The tetrazole ring requires specialized synthesis (e.g., [2+3] cycloaddition), which may complicate scalability compared to triazole-containing analogs.

Crystallographic Studies : Tools like SHELX could resolve the three-dimensional conformation of the target compound, clarifying interactions with biological targets or materials.

Pharmacokinetic Profiling : Comparative studies on membrane permeability (e.g., logP) and metabolic stability are critical to rank these compounds for drug development.

Biological Activity

N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₃H₁₅N₅O₄
  • Molecular Weight : 305.29 g/mol
  • CAS Number : 1630901-02-8

The compound features a tetrazole ring, which is known for its biological activity, particularly in drug design. The presence of the phenoxyacetyl group may enhance its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions where the tetrazole moiety is introduced to a phenolic compound. Various methods can be employed to achieve this, including:

  • Coupling Reaction : The reaction between a phenolic derivative and an acylating agent.
  • Purification Techniques : Such as recrystallization or chromatography to obtain pure compounds.

Characterization techniques like NMR and FTIR spectroscopy are used to confirm the structure and purity of the synthesized compound.

In Vitro Studies

Research has indicated that compounds with tetrazole moieties often exhibit significant biological activities, including:

  • Antioxidant Activity : Assessed using DPPH radical scavenging assays, where the compound demonstrated notable free radical scavenging potential.
  • Antimicrobial Activity : Agar well diffusion methods were employed to evaluate antibacterial properties against various bacterial strains. Results indicated that this compound showed effective inhibition of bacterial growth.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly against:

  • Acetylcholinesterase (AChE) : Given the role of AChE in neurodegenerative diseases such as Alzheimer's, compounds that inhibit this enzyme are of great interest. Preliminary studies suggest that this compound may exhibit AChE inhibitory activity, warranting further investigation through molecular docking studies to elucidate binding interactions.

Case Studies

  • Antihypertensive Activity : A related study evaluated various derivatives containing tetrazole rings for their antihypertensive effects. Compounds were tested in vivo for blood pressure-lowering effects, showing significant results compared to control groups.
    CompoundSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
    AV220 ± 315 ± 2
    AV918 ± 414 ± 3
    Control5 ± 13 ± 1
  • Urease Inhibition : Another study focused on urease inhibition as a therapeutic target for treating Helicobacter pylori infections. The compound demonstrated promising urease inhibitory activity, providing insights into its potential applications in gastrointestinal health.

Q & A

Q. What are the standard synthetic protocols for N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine?

The synthesis typically involves coupling a tetrazole-substituted phenol derivative with beta-alanine using carbodiimide-based coupling agents (e.g., EDC or DCC) in polar solvents like ethanol or methanol under mild conditions (20–40°C). Post-reaction purification employs recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to achieve >95% purity . Critical steps include protecting group strategies for the tetrazole ring and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups on tetrazole, acetyl protons) and confirms conjugation .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and tetrazole ring (C-N, ~1450 cm⁻¹) vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement (e.g., SHELXL-2018) .

Q. What are the primary biological targets or applications of this compound?

The tetrazole moiety is associated with enzyme inhibition (e.g., angiotensin II receptor antagonists) and antimicrobial activity. Beta-alanine conjugation enhances solubility for in vitro assays. Research focuses on:

  • Anticancer Studies : Apoptosis induction via caspase-3 activation .
  • Antimicrobial Screening : Gram-positive bacterial inhibition (MIC ~5–10 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Recommended approaches:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .
  • Structural Analog Comparison : Test derivatives lacking the tetrazole or beta-alanine group to isolate pharmacophores .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation pathways .

Q. What strategies optimize synthetic yield and scalability?

Key factors include:

  • Catalyst Screening : Replace DCC with polymer-supported carbodiimides for easier removal .
  • Solvent Optimization : Switch to DMF for higher solubility of intermediates, but ensure low water content to avoid hydrolysis .
  • Flow Chemistry : Scale up coupling reactions with continuous reactors to reduce batch variability .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

  • Thermal Stability : Decomposes above 80°C (TGA/DSC data) .
  • Photodegradation : UV light exposure (254 nm) leads to tetrazole ring cleavage; store in amber vials .
  • pH Sensitivity : Hydrolyzes in acidic conditions (pH <3); lyophilize for long-term storage .

Q. What analytical challenges arise in detecting low-concentration metabolites?

  • Derivatization : Use dansylhydrazine or 4-hydrazinobenzoic acid to enhance UV/fluorescence detection of aldehyde metabolites .
  • LC-MS/MS : Employ MRM mode with a C18 column (0.1% formic acid in acetonitrile/water) for sensitivity down to 1 ng/mL .

Q. How can computational methods guide mechanistic studies?

  • Molecular Docking : Simulate binding to targets (e.g., COX-2 or β-lactamases) using AutoDock Vina with AMBER force fields .
  • MD Simulations : Assess conformational flexibility of the acetyl-beta-alanine linker in aqueous environments (GROMACS) .

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